REACTION_CXSMILES
|
[CH3:1][N:2]([SiH:4]([N:8]([CH3:10])[CH3:9])[N:5]([CH3:7])[CH3:6])[CH3:3].[CH:11]#[CH:12].[SiH4]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH2:11]([Si:4]([N:8]([CH3:10])[CH3:9])([N:5]([CH3:7])[CH3:6])[N:2]([CH3:3])[CH3:1])[CH3:12] |f:3.4.5|
|
Name
|
|
Quantity
|
840 g
|
Type
|
reactant
|
Smiles
|
CN(C)[SiH](N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Type
|
CUSTOM
|
Details
|
A two liter stirred batch reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen gas
|
Type
|
TEMPERATURE
|
Details
|
maintained at 100 psig
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained at 250° C
|
Type
|
ADDITION
|
Details
|
the reaction mix
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |